molecular formula C8H14N2O4S B146790 N,N-Dimethyl-p-phenylenediamine sulfate CAS No. 6219-73-4

N,N-Dimethyl-p-phenylenediamine sulfate

Cat. No.: B146790
CAS No.: 6219-73-4
M. Wt: 234.28 g/mol
InChI Key: GLUKPDKNLKRLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-p-phenylenediamine sulfate: is a chemical compound with the molecular formula C8H14N2O4S . It is commonly used as a reagent in various chemical analyses and reactions. This compound appears as a white to yellow crystalline powder and is known for its role in detecting trace amounts of sulfur and other elements .

Scientific Research Applications

Chemistry:

  • Used as a reagent in the spectrophotometric determination of trace elements such as gold and iron.
  • Employed in the synthesis of dyes and pigments.

Biology and Medicine:

Industry:

Mechanism of Action

Safety and Hazards

N,N-Dimethyl-p-phenylenediamine sulfate is classified as toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation, skin irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, using only under a chemical fume hood, avoiding breathing dust/fume/gas/mist/vapors/spray, and not ingesting .

Biochemical Analysis

Biochemical Properties

N,N-Dimethyl-p-phenylenediamine sulfate plays a significant role in biochemical reactions. It is involved in the spectrophotometric determination of gold (III) in gold-pharmaceuticals such as sodium aurothimaleate and auranofin

Cellular Effects

It is known to be involved in the production of H2S in colonic tissue . Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is yet to be fully understood.

Molecular Mechanism

It is known to participate in the oxidation reaction with H2O2 in the presence of iron (III) catalyst, which has been used for the spectrophotometric detection of trace quantities of iron (III)

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from p-phenylenediamine: One common method involves the methylation of p-phenylenediamine using dimethyl sulfate under controlled conditions. The reaction typically occurs in an aqueous medium with a base such as sodium hydroxide to neutralize the acidic by-products.

    Industrial Production Methods: Industrially, N,N-Dimethyl-p-phenylenediamine sulfate can be produced by reacting p-phenylenediamine with dimethyl sulfate in large-scale reactors.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-p-phenylenediamine sulfate undergoes oxidation reactions, often forming colored radical cations. These reactions are useful in spectrophotometric analyses.

    Reduction: The compound can be reduced back to its parent amine under specific conditions.

    Substitution: It can participate in substitution reactions where the dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

4-N,4-N-dimethylbenzene-1,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.H2O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5(2,3)4/h3-6H,9H2,1-2H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUKPDKNLKRLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60160-75-0, 536-47-0, 99-98-9 (Parent)
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60160-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-p-phenylenediamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N,N-dimethyl-, sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40883430
Record name N,N-Dimethyl-1,4-phenylenediamine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6219-73-4, 536-47-0
Record name N,N-Dimethyl-p-phenylenediamine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6219-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-p-phenylenediamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N,N-dimethyl-, sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyl-1,4-phenylenediamine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylbenzene-1,4-diammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-amino-N,N-dimethylaniline sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYL-P-PHENYLENEDIAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X997IVP3JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-p-phenylenediamine sulfate
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-p-phenylenediamine sulfate
Reactant of Route 3
N,N-Dimethyl-p-phenylenediamine sulfate
Reactant of Route 4
N,N-Dimethyl-p-phenylenediamine sulfate
Reactant of Route 5
N,N-Dimethyl-p-phenylenediamine sulfate
Reactant of Route 6
N,N-Dimethyl-p-phenylenediamine sulfate
Customer
Q & A

Q1: What are the primary applications of N,N-Dimethyl-p-phenylenediamine Sulfate in analytical chemistry?

A: this compound is utilized as a chromogenic reagent in analytical chemistry. For example, it's employed in a spectrophotometric assay to determine serum levels of hydrogen sulfide (H2S). The reaction of sulfide with this compound in the presence of an oxidizing agent like Fe3+ and hydrochloric acid produces methylene blue. The absorbance of this methylene blue solution is then measured at 670 nm to quantify H2S levels [].

Q2: How is this compound used in studying bacterial physiology?

A: Research suggests this compound plays a role in understanding the physiology of certain bacteria like Streptomyces. Studies show that a specific enzyme, extracytoplasmic phenol oxidase (EpoA), found in Streptomyces griseus utilizes this compound as a substrate []. This enzyme is implicated in cellular development and its activity appears to be influenced by copper levels and regulatory factors like A-factor.

Q3: Can you elaborate on the connection between this compound, copper, and Streptomyces?

A: Research indicates that copper significantly influences the activity of enzymes that utilize this compound in Streptomyces. For instance, in Streptomyces griseus, copper induces the activity of EpoA, an enzyme that utilizes this compound as a substrate []. Furthermore, in Streptomyces coelicolor A3(2) and S. griseus, knocking out the Sco1/SenC family copper chaperone (ScoC) affected the activity of multiple copper-containing oxidases, including one that utilizes this compound []. This knockout impacted antibiotic production, cell differentiation, and other physiological processes, highlighting the complex interplay between copper, these enzymes, and this compound in Streptomyces.

Q4: Is this compound used in analyzing hair dyes?

A: Yes, a high-performance liquid chromatography (HPLC) method utilizing this compound has been developed for analyzing hair dyes. This method focuses on quantifying this compound alongside other N-substituted derivatives of p-phenylenediamine commonly found in hair dyes. The technique demonstrates high accuracy and efficiency in separating and quantifying these compounds [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.